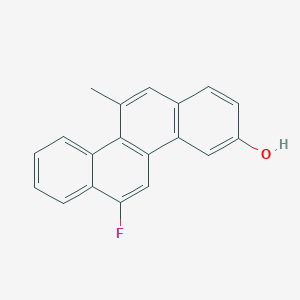
3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a tert-butylsulfanyl group at the third position and two keto groups at the second and fifth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the tert-butylsulfanyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a dicarboxylic acid derivative can yield the pyrrolidine-2,5-dione core, which can then be functionalized with a tert-butylsulfanyl group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The tert-butylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylsulfanyl group can yield tert-butylsulfoxide or tert-butylsulfone derivatives .
Applications De Recherche Scientifique
3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its derivatives have shown potential as enzyme inhibitors and can be used in the study of biological pathways.
Medicine: The compound and its derivatives are being investigated for their potential therapeutic effects, including anticonvulsant and antimicrobial activities
Mécanisme D'action
The mechanism of action of 3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This inhibition disrupts the cell wall formation, leading to the antibacterial effects observed . The compound’s structure allows it to fit into the active site of these proteins, blocking their function and preventing bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,3-dione: Similar in structure but lacks the tert-butylsulfanyl group.
Pyrrolidine-2-one: Contains only one keto group and lacks the tert-butylsulfanyl group.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione is unique due to the presence of both the tert-butylsulfanyl group and the two keto groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
90998-27-9 |
|---|---|
Formule moléculaire |
C8H13NO2S |
Poids moléculaire |
187.26 g/mol |
Nom IUPAC |
3-tert-butylsulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H13NO2S/c1-8(2,3)12-5-4-6(10)9-7(5)11/h5H,4H2,1-3H3,(H,9,10,11) |
Clé InChI |
JMGCCZKAYGFSBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1CC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


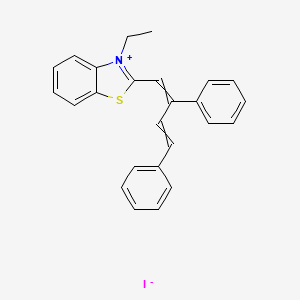

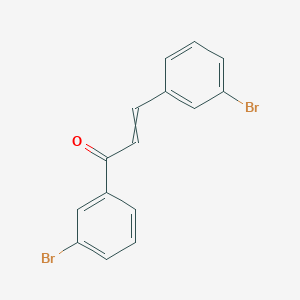
![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)
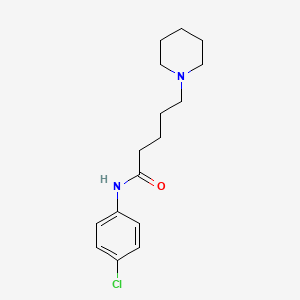
![2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol)](/img/structure/B14346386.png)
![N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide](/img/structure/B14346393.png)
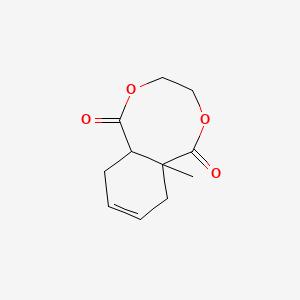
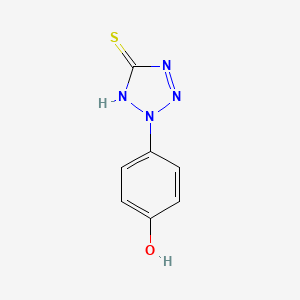
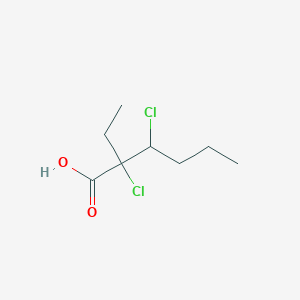
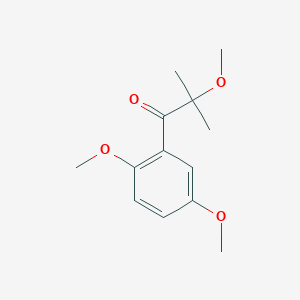
![3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid](/img/structure/B14346418.png)
![1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B14346425.png)
